

4-Chloromandelic Acid (CAS No. 492-86-4): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloromandelic acid

Cat. No.: B166470

[Get Quote](#)

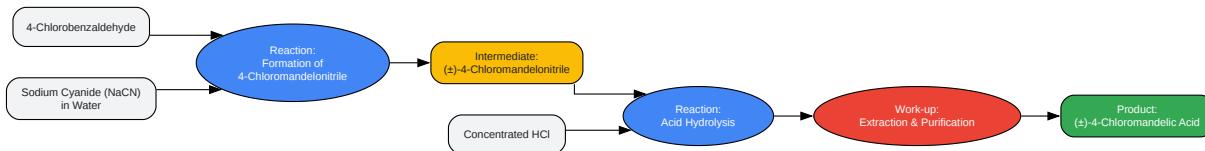
For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a halogenated derivative of mandelic acid, is a pivotal chiral building block in modern organic synthesis. Its unique structural features make it a valuable intermediate in the development of a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, chiral resolution, and key applications of **4-chloromandelic acid**, offering detailed experimental protocols and workflow visualizations to support research and development endeavors.

Physicochemical Properties

4-Chloromandelic acid is a white crystalline solid. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.


Property	Value	Source(s)
CAS Number	492-86-4	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[2]
IUPAC Name	2-(4-chlorophenyl)-2-hydroxyacetic acid	[2]
Synonyms	p-Chloromandelic acid, 4-Chloro- α -hydroxyphenylacetic acid, DL-4-Chloromandelic acid	[1]
Appearance	White to almost white crystalline powder	[1]
Melting Point	113-122 °C	[1]
Boiling Point	361.4 ± 27.0 °C (Predicted)	N/A
Solubility	Slightly soluble in water; Soluble in ethanol, ether.	N/A
pKa	3.14 ± 0.10 (Predicted)	N/A
SMILES	C1=CC(=CC=C1C(C(=O)O)O)Cl	[2]

Synthesis and Chiral Resolution

The synthesis of racemic **4-chloromandelic acid** is most commonly achieved through a two-step process starting from 4-chlorobenzaldehyde. Subsequently, the racemic mixture can be separated into its constituent enantiomers through chiral resolution.

Synthesis of Racemic (\pm)-4-Chloromandelic Acid

The synthesis proceeds via the formation of a cyanohydrin intermediate, 4-chloromandelonitrile, followed by acidic hydrolysis.

[Click to download full resolution via product page](#)

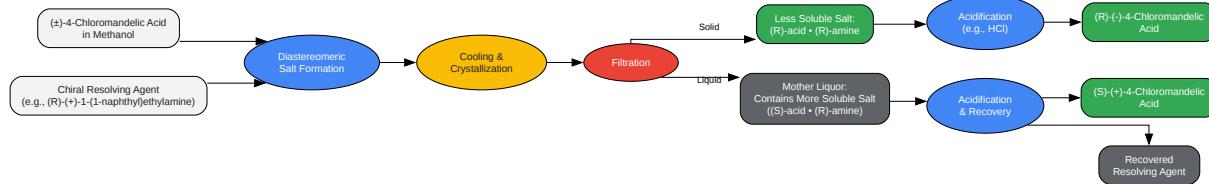
Caption: General workflow for the synthesis of racemic **4-chloromandelic acid**.

Experimental Protocol: Synthesis of (\pm)-4-Chloromandelic Acid

This protocol is adapted from the established synthesis of mandelic acid and is applicable for its 4-chloro derivative.[\[3\]](#)

Step 1: Formation of (\pm)-4-Chloromandelonitrile

- In a wide-mouthed glass vessel equipped with a mechanical stirrer, prepare a solution of sodium cyanide (1.0 mole) in water.
- Add 4-chlorobenzaldehyde (1.0 mole) to the cyanide solution.
- While stirring vigorously, slowly add a saturated solution of sodium bisulfite. During the addition, add cracked ice to the reaction mixture to maintain a low temperature.
- A layer of 4-chloromandelonitrile will separate. Isolate this layer using a separatory funnel. The aqueous layer can be extracted with a nonpolar solvent (e.g., benzene or toluene) to recover any remaining product.


Step 2: Hydrolysis to (\pm)-4-Chloromandelic Acid

- Place the crude 4-chloromandelonitrile into a suitable reaction vessel (e.g., a large evaporating dish).
- Add concentrated hydrochloric acid (approx. 1.5 times the volume of the nitrile).

- Allow the hydrolysis to proceed at room temperature for approximately 12 hours.
- After the initial cold hydrolysis, heat the mixture on a steam bath for 5-6 hours to remove water and excess HCl. This will result in a mixture of **4-chloromandelic acid** and ammonium chloride.
- Cool the mixture, filter the solid, and wash it with cold benzene to remove colored impurities.
- The **4-chloromandelic acid** is then separated from the ammonium chloride by dissolving the mixture in boiling benzene. The acid is soluble, while the ammonium chloride is not.
- Filter the hot solution to remove ammonium chloride.
- Allow the benzene filtrate to cool, which will cause the **4-chloromandelic acid** to crystallize.
- Collect the crystals by filtration and dry them. Recrystallization from water or benzene can be performed for further purification.

Chiral Resolution of (\pm) -4-Chloromandelic Acid

The separation of enantiomers is critical for pharmaceutical applications, as often only one enantiomer possesses the desired biological activity. Diastereomeric salt formation with a chiral resolving agent is a common and effective method.

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of **4-chloromandelic acid**.

Experimental Protocol: Resolution of (R)-(-)-**4-Chloromandelic Acid**

This protocol is based on a patented method using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.^[4]

- In a 500 mL round-bottomed flask, add methanol (400 mL) and racemic **4-chloromandelic acid** (18.7 g).
- Begin stirring and heat the mixture to 50 °C.
- At 50 °C, slowly drip in (R)-(+)-1-(1-naphthyl)ethylamine (18.0 g).
- Once the addition is complete, reflux the reaction mixture for 1.5 hours.
- Cool the mixture to room temperature. A white solid, the diastereomeric salt of (R)-(-)-**4-chloromandelic acid** and (R)-(+)-1-(1-naphthyl)ethylamine, will precipitate.
- Collect the solid salt by filtration.
- The crude salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol) to improve diastereomeric purity.
- To obtain the free acid, dissolve the purified salt in water and acidify with an acid such as hydrochloric acid or sulfuric acid until the pH is acidic.
- The (R)-(-)-**4-chloromandelic acid** will precipitate out of the aqueous solution.
- Collect the product by filtration, wash with cold water, and dry.
- The resolving agent can be recovered from the combined mother liquors by making the solution alkaline (e.g., with sodium hydroxide solution) and extracting with an organic solvent like dichloromethane.

Applications in Research and Drug Development

4-Chloromandelic acid and its enantiomerically pure forms are valuable precursors and intermediates in several high-value applications.

Application Area	Description
Pharmaceutical Development	<p>Serves as a key chiral intermediate in the synthesis of various pharmaceuticals. Enantiopure 4-chloromandelic acid is a precursor for drugs targeting diabetes and lipid disorders.^{[1][5]} Its derivatives are also explored for anti-inflammatory and analgesic properties.^[6]</p>
Chiral Synthesis & Resolution	<p>The enantiomers of 4-chloromandelic acid are used as chiral resolving agents to separate other racemic compounds.^[1] Its inherent chirality makes it a valuable building block in asymmetric synthesis to create specific enantiomers crucial for drug efficacy.^[6]</p>
Agrochemicals	<p>It is a known environmental transformation product of the fungicide Mandipropamid.^[2] It is also used in the formulation of other agrochemicals to enhance the efficacy and stability of pesticides and herbicides.^[1]</p>
Material Science	<p>The compound is explored in the development of novel polymers and materials, contributing to advancements in coatings and adhesives with improved properties.^[1]</p>
Biochemical Research	<p>Used in studies of enzyme inhibition, particularly within metabolic pathways, aiding in the development of new therapeutic agents.^[1]</p>

Conclusion

4-Chloromandelic acid (CAS No. 492-86-4) is a versatile and economically significant chemical intermediate. Its straightforward synthesis from readily available precursors and the

established protocols for its chiral resolution make it an accessible building block for complex molecular architectures. For researchers in drug discovery and development, the availability of enantiomerically pure forms of **4-chloromandelic acid** provides a critical tool for the stereoselective synthesis of new therapeutic agents, underscoring its continued importance in the chemical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-Chloromandelic Acid (CAS No. 492-86-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166470#4-chloromandelic-acid-cas-number-492-86-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com